ethyl 2-({[(3-chlorophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and an ethyl ester moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with appropriate reagents under controlled conditions . The Gewald reaction, Paal–Knorr reaction, and Hinsberg synthesis are typical methods used for the synthesis of thiophene derivatives . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the thiophene ring or the chlorophenyl group.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, thiophene derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE may also be used in the development of new pharmaceuticals and therapeutic agents. In industry, thiophene derivatives are utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .
Mechanism of Action
The mechanism of action of ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as suprofen and articaine . Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structural features of ETHYL 2-({[(3-CHLOROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE, such as the presence of the chlorophenyl group and the ethyl ester moiety, distinguish it from these similar compounds and may contribute to its specific biological activities and applications.
Properties
Molecular Formula |
C18H17ClN2O3S2 |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
ethyl 2-[(3-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H17ClN2O3S2/c1-2-24-17(23)14-12-7-4-8-13(12)26-16(14)21-18(25)20-15(22)10-5-3-6-11(19)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H2,20,21,22,25) |
InChI Key |
OHCHJFVRZRIBOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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